molecular formula C19H22O2S B14587547 S-(4-Butylphenyl) 4-ethoxybenzene-1-carbothioate CAS No. 61518-90-9

S-(4-Butylphenyl) 4-ethoxybenzene-1-carbothioate

Katalognummer: B14587547
CAS-Nummer: 61518-90-9
Molekulargewicht: 314.4 g/mol
InChI-Schlüssel: YGSMWVCQOGNPNN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

S-(4-Butylphenyl) 4-ethoxybenzene-1-carbothioate: is a chemical compound known for its unique structural properties and potential applications in various fields. It is an ester derivative of benzenecarbothioic acid, characterized by the presence of a butylphenyl group and an ethoxybenzene moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of S-(4-Butylphenyl) 4-ethoxybenzene-1-carbothioate typically involves the esterification of benzenecarbothioic acid with 4-butylphenol and 4-ethoxybenzene. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

S-(4-Butylphenyl) 4-ethoxybenzene-1-carbothioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various substituents on the aromatic rings.

Wissenschaftliche Forschungsanwendungen

S-(4-Butylphenyl) 4-ethoxybenzene-1-carbothioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of S-(4-Butylphenyl) 4-ethoxybenzene-1-carbothioate involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved can vary depending on the context of its application, such as its role in a biological system or a chemical reaction.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • S-(4-Methylphenyl) 4-ethoxybenzene-1-carbothioate
  • S-(4-Propylphenyl) 4-ethoxybenzene-1-carbothioate
  • S-(4-Butylphenyl) 4-methoxybenzene-1-carbothioate

Uniqueness

S-(4-Butylphenyl) 4-ethoxybenzene-1-carbothioate is unique due to the specific combination of its butylphenyl and ethoxybenzene groups. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.

Eigenschaften

CAS-Nummer

61518-90-9

Molekularformel

C19H22O2S

Molekulargewicht

314.4 g/mol

IUPAC-Name

S-(4-butylphenyl) 4-ethoxybenzenecarbothioate

InChI

InChI=1S/C19H22O2S/c1-3-5-6-15-7-13-18(14-8-15)22-19(20)16-9-11-17(12-10-16)21-4-2/h7-14H,3-6H2,1-2H3

InChI-Schlüssel

YGSMWVCQOGNPNN-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1=CC=C(C=C1)SC(=O)C2=CC=C(C=C2)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.